Tdp-43-IN-1

Neuropathic pain TDP-43 aggregation liposomal drug delivery

Tdp-43-IN-1 (Example 8, WO2024068948A1) is the only TDP-43 aggregation inhibitor validated in vivo for neuropathic pain. In CCI mice, TF/PS/TDP-43-IN-1 liposomes reversed mechanical/thermal allodynia & suppressed IL-6/TNF-α via cGAS-STING inhibition. Unlike TDP-43-IN-2 (a PET tracer) or nTRD22/AIM4 (weak/inactive), Tdp-43-IN-1 uniquely enables therapeutic payload studies with documented BBB-crossing, glial polarization modulation, and comprehensive nanocarrier characterization (44.3% encapsulation, 101nm size, pH-responsive release).

Molecular Formula C20H17F2N5OS
Molecular Weight 413.4 g/mol
Cat. No. B15608496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTdp-43-IN-1
Molecular FormulaC20H17F2N5OS
Molecular Weight413.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H17F2N5OS/c21-12-5-8-26(11-12)16-4-3-14(18(22)25-16)19-24-15-6-9-27(20(28)17(15)29-19)13-2-1-7-23-10-13/h1-4,7,10,12H,5-6,8-9,11H2/t12-/m0/s1
InChIKeyNKXBUELDCAQJLQ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tdp-43-IN-1: A TDP-43 Aggregation Inhibitor from the AC Immune Morphomer Platform for Neurodegenerative and Neuroinflammatory Research


Tdp-43-IN-1 (CAS: 3033951-71-9, C20H17F2N5OS, MW: 413.44) is a small-molecule TDP-43 inhibitor designated as Example 8 in WO2024068948A1 by AC Immune SA [1]. It belongs to the Morphomer® chemical series rationally designed to target conformationally altered, beta-sheet-rich structures in aggregated TDP-43, a hallmark pathology in amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and limbic-predominant age-related TDP-43 encephalopathy (LATE) [1]. The compound has been validated as a therapeutic payload in a transferrin/phosphatidylserine dual-modified liposomal formulation (TF/PS/TDP-43-IN-1) that demonstrated in vivo efficacy in a CCI mouse model of neuropathic pain, crossing the blood-brain barrier and suppressing the cGAS–STING inflammatory pathway [2]. Its closest structural analog, TDP-43-IN-2 (ACI-19626, compound 17), has been advanced as a first-in-class PET tracer with nanomolar affinity (Kd 18 ± 1 nM) for aggregated TDP-43 [3].

Why Generic TDP-43 Inhibitor Substitution Fails: Mechanistic, Structural, and Application-Domain Divergence Across the Morphomer Series


TDP-43-targeting small molecules cannot be treated as interchangeable reagents because they engage distinct domains of TDP-43 through divergent binding modes, resulting in fundamentally different pharmacological profiles. nTRD22 binds the TDP-43 N-terminal domain with weak micromolar affinity (Kd 145 ± 3 μM) and acts as an allosteric modulator of RNA binding rather than a direct aggregation inhibitor [1]. AIM4, an acridine derivative, reduces TDP-43-YFP aggregation in yeast models but lacks published quantitative affinity data and operates through a structurally unrelated scaffold [2]. Even within the same Morphomer patent family, TDP-43-IN-1 (Example 8) and TDP-43-IN-2 (ACI-19626, compound 17) exhibit distinct physicochemical properties (C20H17F2N5OS vs C22H22FN5O2S; MW 413.44 vs 439.51) and have diverged along separate translational trajectories—TDP-43-IN-1 into therapeutic payload delivery with in vivo neuropathic pain validation, versus TDP-43-IN-2 into clinical PET tracer development [3][4]. These divergent application domains, coupled with the absence of cross-compound selectivity profiling, preclude confident generic substitution.

Quantitative Evidence Guide: Tdp-43-IN-1 Differentiation Against Closest Comparators


In Vivo Therapeutic Efficacy: TF/PS/TDP-43-IN-1 vs. Unmodified TDP-43-IN-1 Liposomes in CCI Neuropathic Pain Model

In the CCI mouse model of neuropathic pain, TF/PS/TDP-43-IN-1 (the dual-targeted liposomal formulation carrying TDP-43-IN-1) demonstrated superior efficacy over unmodified TDP-43-IN-1 liposomes across multiple behavioral endpoints. Pretreatment with TF/PS/TDP-43-IN-1, TDP-43-IN-1, and empty TDP-43-in liposomes all reversed CCI-induced mechanical allodynia, thermal hyperalgesia, and cold allodynia on days 1, 3, and 5 post-surgery; however, the TF/PS/TDP-43-IN-1 group consistently demonstrated the most pronounced effects [1]. In the therapeutic dosing paradigm, a single intrathecal injection of TF/PS/TDP-43-IN-1 on day 8 post-CCI significantly alleviated mechanical allodynia on days 9 and 11, with therapeutic effects lasting 3 days and the TF/PS/TDP-43-IN-1 group showing the most pronounced improvements among all treatment arms [1]. This within-study, multi-arm comparison establishes a clear efficacy rank order: TF/PS/TDP-43-IN-1 > TDP-43-IN-1 > TDP-43-in (empty liposomes).

Neuropathic pain TDP-43 aggregation liposomal drug delivery in vivo efficacy

Liposomal Encapsulation Efficiency: TF/PS/TDP-43-IN-1 vs. Unmodified TDP-43-IN-1 Formulation

When formulated into liposomes using the thin-film hydration method, the TF/PS dual-modified liposomes achieved a meaningfully higher encapsulation efficiency for TDP-43-IN-1 compared to unmodified liposomes prepared by the same method. This difference directly impacts the drug payload deliverable per liposome dose [1].

Drug delivery encapsulation efficiency liposome formulation nanomedicine

Inflammatory Cytokine Suppression: TF/PS/TDP-43-IN-1 vs. Unmodified TDP-43-IN-1 in Spinal Cord Tissue

RT-qPCR analysis of spinal cord dorsal horn tissue on day 3 (prophylactic paradigm) and day 11 (therapeutic paradigm) post-CCI revealed a consistent efficacy rank order for suppression of pro-inflammatory cytokine mRNA expression. In both paradigms, TF/PS/TDP-43-IN-1 achieved the most substantial reduction in IL-6 and TNF-α mRNA levels, followed by TDP-43-IN-1, and then TDP-43-in empty liposomes [1]. ELISA analysis of serum confirmed that TF/PS/TDP-43-IN-1 treatment significantly reduced TNF-α, IL-6, and IL-1β protein levels that were elevated in the CCI group [1].

Neuroinflammation cytokine suppression IL-6 TNF-α spinal cord

Application Domain Differentiation: TDP-43-IN-1 (Therapeutic Payload) vs. TDP-43-IN-2/ACI-19626 (PET Tracer)

TDP-43-IN-1 and TDP-43-IN-2 (ACI-19626) originate from the same Morphomer patent family (WO2024068948A1) and share a core thiazolo[5,4-c]pyridin-4(5H)-one scaffold, but their translational trajectories have diverged sharply. TDP-43-IN-2 has been extensively characterized as a PET tracer: it binds aggregated TDP-43 with Kd values of 18 ± 1 nM (FTLD-TDP type A), 24–27 nM (other subtypes), and demonstrates confirmed selectivity over Aβ, Tau, and α-synuclein aggregates with no binding to >100 off-target receptors [1]. It has entered Phase 1 clinical trials (NCT06891716). TDP-43-IN-1, in contrast, has published quantitative characterization only within the context of liposomal therapeutic delivery for neuropathic pain [2]. No publicly available head-to-head biochemical binding or selectivity data exist comparing the two compounds. The absence of published Kd, selectivity panel, or target engagement data for TDP-43-IN-1 represents a significant evidence gap relative to its congener [2][1]. Selection between these two compounds should be governed primarily by the intended application domain: in vivo therapeutic efficacy studies favor TDP-43-IN-1; imaging and target-binding studies favor TDP-43-IN-2.

Therapeutic vs diagnostic application domain Morphomer series drug development trajectory

Binding Affinity Differential: TDP-43-IN-1 Class vs. nTRD22 (Allosteric RNA-Binding Modulator)

nTRD22, an allosteric modulator targeting the TDP-43 N-terminal domain, binds with weak micromolar affinity (Kd 145 ± 3 μM for TDP-43₁–₂₆₀; 96 ± 36 μM for NTD-only) as measured by surface plasmon resonance [1]. Its mechanism involves allosteric disruption of TDP-43 RNA binding rather than direct inhibition of protein aggregation, and it requires concentrations of ~100 μM to achieve IC50 for TDP-43-RNA interaction disruption [1]. While no direct binding comparison between TDP-43-IN-1 and nTRD22 has been published, the Morphomer chemical series to which TDP-43-IN-1 belongs has been rationally optimized for nanomolar-affinity binding to aggregated TDP-43 β-sheet structures, as demonstrated by the congener ACI-19626 (Kd 18 ± 1 nM) [2]. The affinity differential between the Morphomer class (low nanomolar) and nTRD22 (mid-micromolar) spans approximately three to four orders of magnitude, though this inference relies on class-level extrapolation and awaits direct confirmation for TDP-43-IN-1 [1][2].

Binding affinity TDP-43 N-terminal domain allosteric modulation class comparison

Brain Targeting and BBB Transport: TF/PS/TDP-43-IN-1 vs. Unmodified TDP-43-IN-1 Liposomes

In an in vitro BBB transwell model, TF/PS/TDP-43-IN-1 demonstrated significantly higher transport efficiency across the endothelial barrier compared to unmodified TDP-43-IN-1 liposomes, without compromising barrier integrity as assessed by trans-endothelial electrical resistance [1]. In vivo biodistribution analysis using DiR-labeled liposomes and IVIS imaging confirmed that TF/PS/TDP-43-IN-1-DiR achieved significantly higher fluorescence intensity in mouse brain tissue compared to TDP-43-IN-1-DiR at all time points measured (1, 6, 12, 24, 48, 72, and 96 h post-treatment) [1]. Drug concentration measurements in brain tissue and plasma further confirmed significantly higher brain accumulation of TF/PS/TDP-43-IN-1 relative to TDP-43-IN-1 at all time points [1]. In the CCI disease model, TF/PS/TDP-43-IN-1-DiR accumulation in brain was similarly significantly higher than TDP-43-IN-1-DiR, and immunohistochemistry confirmed effective targeting to GFAP-positive astrocytes and CD86-positive microglia in the anterior cingulate cortex [1].

Blood-brain barrier brain targeting liposome uptake CNS delivery

Recommended Application Scenarios for Tdp-43-IN-1 Based on Published Evidence


In Vivo Neuropathic Pain and Neuroinflammation Intervention Studies

TDP-43-IN-1 is uniquely supported for in vivo therapeutic studies targeting TDP-43-driven neuroinflammation in pain models. The Nature Communications 2025 study demonstrated that TF/PS/TDP-43-IN-1, delivered intrathecally, significantly reversed mechanical allodynia (PWT), thermal hyperalgesia (TWL), cold allodynia, and motor coordination deficits in the CCI mouse model, with the dual-targeted formulation consistently outperforming unmodified TDP-43-IN-1 liposomes and empty liposomes across all behavioral endpoints [1]. Spinal cord cytokine analysis confirmed mechanistic target engagement through IL-6 and TNF-α suppression, and cGAS-STING pathway inhibition was validated by transcriptomics and western blot [1]. No other TDP-43 inhibitor, including TDP-43-IN-2, AIM4, or nTRD22, has published in vivo efficacy data in a neuropathic pain paradigm, making TDP-43-IN-1 the only evidence-supported choice for this application domain.

Liposomal CNS Drug Delivery Research Using TDP-43 as a Model Payload

The TF/PS/TDP-43-IN-1 system provides a well-characterized experimental platform for studying dual-targeted (transferrin receptor + phosphatidylserine receptor) liposomal CNS delivery. The paper provides comprehensive characterization data including encapsulation efficiency (44.27 ± 2.79%), particle size (101.1 ± 4.2 nm), zeta potential, pH-responsive drug release kinetics (>80% release at pH 5.0 vs. ~30% at pH 7.4 at 48 h), 28-day stability profiles, hemocompatibility (<5% hemolysis at 100 μM), and in vitro/in vivo safety data (no major organ toxicity, normal serum ALT/AST/BUN/CREA) [1]. These parameters enable direct experimental reproducibility and benchmarking for laboratories developing nanocarrier-based TDP-43 inhibitor delivery strategies.

Glial Cell Polarization and cGAS-STING Pathway Mechanistic Studies

TF/PS/TDP-43-IN-1 has been demonstrated to modulate glial cell polarization states in both in vitro LPS-challenged primary astrocytes/microglia and in vivo CCI mouse spinal cord. Specifically, treatment reduced neurotoxic astrocyte markers (C3/GFAP) and pro-inflammatory microglial markers (CD86) while increasing neuroprotective astrocyte markers (S100A10/GFAP) and anti-inflammatory microglial markers (CD206) [1]. Transcriptomic analysis confirmed that TF/PS/TDP-43-IN-1 treatment reversed CCI-induced gene expression changes, with 58 genes upregulated and 29 downregulated compared to the CCI group, and 12 common genes identified at the intersection of disease and treatment signatures [1]. This makes TDP-43-IN-1 a suitable tool compound for investigating TDP-43's role in glial-mediated neuroinflammation and cGAS-STING signaling.

Comparative Studies Within the Morphomer TDP-43 Chemical Series

TDP-43-IN-1 (Example 8) and TDP-43-IN-2 (compound 17/ACI-19626) represent structurally related but application-divergent members of the same AC Immune Morphomer patent family, making them ideal candidates for paired comparative studies [2][3]. ACI-19626 has extensive target engagement and selectivity characterization (Kd 18–80 nM depending on TDP-43 subtype; selectivity over Aβ, Tau, α-synuclein; no binding to MAO-A/B; >100 off-target proteins tested), while TDP-43-IN-1 has in vivo therapeutic efficacy data [3][1]. Laboratories seeking to correlate TDP-43 binding affinity/selectivity with in vivo pharmacodynamic outcomes could procure both compounds and perform complementary assays, using ACI-19626's binding data as a reference point while validating TDP-43-IN-1's therapeutic activity in independent models.

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